

An In-Depth Technical Guide to 3,4,5-Trichlorophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,4,5-Trichlorophenylboronic acid*

Cat. No.: *B151388*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **3,4,5-Trichlorophenylboronic acid**. This versatile compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique electronic and structural characteristics make it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details its physical and chemical properties, provides an experimental protocol for its synthesis, and outlines its application in a typical Suzuki-Miyaura coupling reaction. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Core Chemical Properties

3,4,5-Trichlorophenylboronic acid is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	862248-93-9	[1]
Molecular Formula	C ₆ H ₄ BCl ₃ O ₂	[1]
Molecular Weight	225.26 g/mol	[1]
Melting Point	>360 °C	[1]
Appearance	White to off-white crystalline powder	[1]

Solubility: While quantitative solubility data in various organic solvents is not readily available in the literature, boronic acids, in general, exhibit solubility in polar organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and alcohols. Their solubility in nonpolar solvents is typically limited.

Stability and Storage: **3,4,5-Trichlorophenylboronic acid** should be stored at room temperature in a dry, well-ventilated place.[\[1\]](#) Like many boronic acids, it is susceptible to dehydration, which can lead to the formation of its corresponding boroxine (a cyclic trimer). Therefore, it is crucial to store it in a tightly sealed container to minimize exposure to moisture.

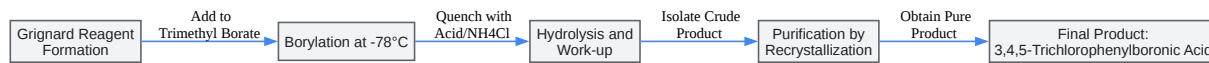
Synthesis of 3,4,5-Trichlorophenylboronic Acid

The synthesis of **3,4,5-Trichlorophenylboronic acid** is typically achieved through a Grignard reaction, a common method for forming carbon-boron bonds. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

- 1,2,3-Trichloro-5-iodobenzene
- Magnesium turnings
- Iodine (crystal)


- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (HCl) or Ammonium chloride (aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
 - Add a crystal of iodine to activate the magnesium surface.
 - Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
 - In the dropping funnel, prepare a solution of 1,2,3-trichloro-5-iodobenzene in anhydrous diethyl ether or THF.
 - Add a small portion of the aryl halide solution to the magnesium suspension and gently heat to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reaction.
 - Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
- Borylation:
 - In a separate flame-dried flask, prepare a solution of trimethyl borate in anhydrous diethyl ether or THF.

- Cool this solution to -78 °C using a dry ice/acetone bath.
- Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution via a cannula while maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

- Hydrolysis and Work-up:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Remove the solvent under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude **3,4,5-Trichlorophenylboronic acid** by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white crystalline solid.

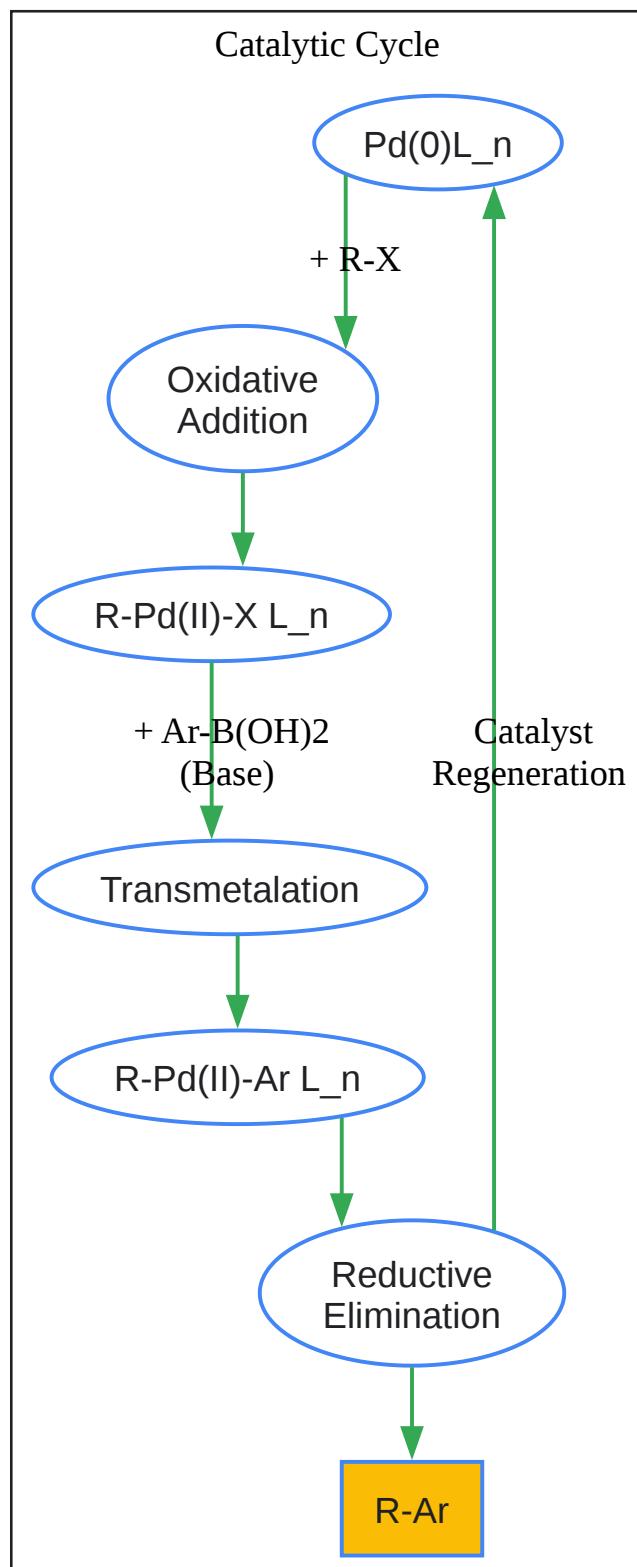
[Click to download full resolution via product page](#)

Synthesis Workflow for **3,4,5-Trichlorophenylboronic Acid**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

3,4,5-Trichlorophenylboronic acid is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, which are instrumental in the synthesis of biaryl compounds.^[1] These structures are prevalent in many pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling


Materials:

- **3,4,5-Trichlorophenylboronic acid**
- Aryl halide (e.g., 4-bromoanisole)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., toluene, dioxane, or DMF, often with water)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup:
 - In a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine **3,4,5-Trichlorophenylboronic acid** (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
 - Add the palladium catalyst (typically 1-5 mol%).
 - Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
- Reaction Execution:
 - Add the degassed solvent(s) to the flask.
 - Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
 - Separate the organic layer, and extract the aqueous layer with the organic solvent.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

[Click to download full resolution via product page](#)

Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Reactivity and Applications in Drug Development

The three chlorine atoms on the phenyl ring of **3,4,5-trichlorophenylboronic acid** significantly influence its electronic properties, making the boronic acid moiety a versatile functional group for further chemical transformations. The electron-withdrawing nature of the chlorine atoms can affect the reactivity of the boronic acid in coupling reactions.

In the context of drug development, the introduction of a trichlorophenyl group can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. This makes **3,4,5-trichlorophenylboronic acid** a valuable building block for generating libraries of compounds for screening in drug discovery programs.^[1] Its applications extend to medicinal chemistry research, particularly in the synthesis of potential therapeutic agents.^[1]

Safety and Handling

3,4,5-Trichlorophenylboronic acid is a chemical that requires careful handling in a laboratory setting.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Use only in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.

- Wash hands thoroughly after handling.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If skin irritation occurs, seek medical advice.
- If inhaled, remove the person to fresh air and keep comfortable for breathing.
- If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

3,4,5-Trichlorophenylboronic acid is a key reagent in modern organic synthesis with significant applications in the pharmaceutical and materials science industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,4,5-Trichlorophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151388#3-4-5-trichlorophenylboronic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com